2-Fluoro-4-hydroxybenzamide
Description
2-Fluoro-4-hydroxybenzamide (CAS 1133122-96-9) is a fluorinated benzamide derivative with the molecular formula C₇H₆FNO₂ and a molecular weight of 155.13 g/mol. It is characterized by a fluorine substituent at the 2-position and a hydroxyl group at the 4-position of the benzamide core (Figure 1) .
Properties
IUPAC Name |
2-fluoro-4-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2/c8-6-3-4(10)1-2-5(6)7(9)11/h1-3,10H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOGOWOQZTFRRHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)F)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801309855 | |
| Record name | 2-Fluoro-4-hydroxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801309855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1133122-96-9 | |
| Record name | 2-Fluoro-4-hydroxybenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1133122-96-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-4-hydroxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801309855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-hydroxybenzamide typically involves the fluorination of 4-hydroxybenzamide. One common method is the direct fluorination using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under mild conditions . The reaction is usually carried out in an organic solvent like acetonitrile at room temperature.
Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as the use of continuous flow reactors to ensure consistent quality and yield. The choice of fluorinating agents and solvents can be optimized for cost-effectiveness and environmental considerations .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-4-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The amide group can be reduced to an amine under suitable conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of appropriate catalysts.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Formation of quinone derivatives.
Reduction: Formation of 2-fluoro-4-hydroxybenzylamine.
Substitution: Formation of substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-4-hydroxybenzamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-hydroxybenzamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to target proteins, potentially inhibiting their function. This can lead to the disruption of key biological pathways, such as those involved in cell proliferation and inflammation . The hydroxyl group may also participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Benzamide Derivatives
Benzamide derivatives exhibit diverse physicochemical and functional properties depending on substituent types, positions, and molecular complexity. Below, 2-Fluoro-4-hydroxybenzamide is compared to analogous compounds (Table 1).
Table 1: Structural and Functional Comparison of Benzamide Derivatives
Substituent Effects on Physicochemical Properties
- Hydroxyl vs. Methoxy Groups: The -OH group in this compound improves aqueous solubility relative to methoxy-substituted derivatives (e.g., N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide), which exhibit higher lipophilicity and fluorescence due to extended conjugation .
Positional Isomerism :
Functional and Application-Based Differences
- Biochemical Research: this compound’s simplicity and moderate solubility make it suitable for dose-response assays. In contrast, 2-Aminobenzamides are preferred in glycosylation studies due to their amine group’s nucleophilic reactivity .
- Pharmacological Screening :
- Analytical Chemistry :
Stability and Handling Considerations
- This compound requires stringent storage conditions (-80°C) to maintain stability, whereas methoxy-substituted analogs are typically stable at -20°C for longer periods .
- Chlorinated derivatives may exhibit higher photodegradation rates due to C-Cl bond susceptibility, necessitating light-protected storage .
Biological Activity
2-Fluoro-4-hydroxybenzamide is an organic compound with the molecular formula and a molecular weight of 155.13 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antibacterial, anti-inflammatory, and anticancer properties. The presence of a fluorine atom enhances its binding affinity to target proteins, which may disrupt key biological pathways.
The mechanism of action of this compound involves its interaction with specific molecular targets. The fluorine atom increases the compound's binding affinity to proteins, potentially inhibiting their function and leading to disruption in biological processes such as cell proliferation and inflammation.
Biological Activity
Research has indicated various biological activities associated with this compound:
- Antibacterial Activity : Studies have shown that this compound exhibits antibacterial properties against certain strains of bacteria. For example, it has been investigated for its efficacy against Fusarium oxysporum, with some derivatives demonstrating significant inhibition (IC50 values ranging from 0.42 mM to 1.27 mM) .
- Anti-inflammatory Properties : The compound is also being explored for its anti-inflammatory effects, which may be attributed to its ability to modulate inflammatory pathways through protein interactions.
- Anticancer Potential : Preliminary studies suggest that this compound may have anticancer properties. Its structural similarity to other bioactive compounds positions it as a candidate for further investigation in cancer therapeutics.
Comparative Analysis
To understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 4-Hydroxybenzamide | Lacks fluorine; different solubility | Limited antibacterial activity |
| 2-Fluorobenzamide | Lacks hydroxyl group; affects reactivity | Reduced interaction with targets |
| 4-Fluorobenzamide | Fluorine at a different position | Variations in chemical behavior |
| This compound | Unique combination of fluorine and hydroxyl | Enhanced activity across multiple assays |
Case Studies
- Antibacterial Efficacy : In a study examining the activity of benzamide derivatives, this compound was tested against Fusarium oxysporum. Results indicated that specific substitutions on the benzamide ring significantly influenced the antibacterial potency, highlighting the importance of structural modifications in enhancing biological activity .
- Anti-inflammatory Research : Another study focused on the anti-inflammatory potential of similar compounds demonstrated that modifications at the para position could enhance anti-inflammatory effects. This suggests that further exploration of this compound could yield promising results in treating inflammatory diseases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
